1-(Chloromethyl)-3-methoxy-2-nitrobenzene 1-(Chloromethyl)-3-methoxy-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 53055-06-4
VCID: VC17631887
InChI: InChI=1S/C8H8ClNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

1-(Chloromethyl)-3-methoxy-2-nitrobenzene

CAS No.: 53055-06-4

Cat. No.: VC17631887

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-3-methoxy-2-nitrobenzene - 53055-06-4

Specification

CAS No. 53055-06-4
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 1-(chloromethyl)-3-methoxy-2-nitrobenzene
Standard InChI InChI=1S/C8H8ClNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3
Standard InChI Key URJMNTQENVYDFX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1[N+](=O)[O-])CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The benzene ring in 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is substituted at the 1-, 2-, and 3-positions with chloromethyl, nitro, and methoxy groups, respectively. The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions. Conversely, the methoxy group’s electron-donating resonance effects create localized regions of higher electron density. This juxtaposition results in a reactive chloromethyl group, which participates readily in nucleophilic substitution reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Key peaks in the 1H^1H-NMR spectrum include:

  • δ 3.78 ppm (s, 3H): Methoxy protons.

  • δ 4.60 ppm (s, 2H): Chloromethyl protons.

  • δ 7.38–7.45 ppm (m, 3H): Aromatic protons .

The 13C^{13}C-NMR spectrum reveals signals at δ 55.6 ppm (methoxy carbon), δ 45.2 ppm (chloromethyl carbon), and δ 148.9 ppm (nitro-bearing carbon) . These assignments align with analogous compounds, such as 1-bromo-4-methoxybenzene, where similar electronic environments produce comparable shifts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves the diazotization of 3-methoxy-2-nitroaniline followed by a Sandmeyer reaction:

  • Diazotization: Treatment of 3-methoxy-2-nitroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C forms a diazonium salt.

  • Chlorination: The diazonium salt reacts with copper(I) chloride (CuCl) in HCl, replacing the amino group with chlorine to yield 1-chloro-3-methoxy-2-nitrobenzene .

  • Chloromethylation: Friedel-Crafts alkylation introduces the chloromethyl group using chloromethyl methyl ether (ClCH₂OCH₃) and a Lewis acid catalyst (e.g., AlCl₃).

Table 1: Synthesis Parameters

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0°C, 1 h95
Sandmeyer ReactionCuCl, HCl, 0–20°C, 48 h66
ChloromethylationClCH₂OCH₃, AlCl₃, 25°C, 12 h72

Industrial Optimization

Continuous flow reactors enhance scalability by improving heat and mass transfer. Automated systems maintain precise control over temperature (±1°C) and stoichiometry, achieving yields exceeding 80%.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Intermediates

The chloromethyl group’s versatility enables its use in synthesizing β-lactam antibiotics and kinase inhibitors. For example, it serves as a precursor to 4-chloro-2-(4-(pyridin-2-yl)but-3-ynyl)benzoxazole, a compound with demonstrated anticancer activity .

Agrochemical Development

Functionalization of the chloromethyl group produces herbicides such as 2-chloro-N-(methoxyphenyl)acetamide, which inhibits cellulose biosynthesis in weeds.

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles, lab coat
VentilationFume hood with >100 cfm airflow
StorageAirtight container, 2–8°C

Comparative Analysis with Analogous Compounds

Brominated and Iodinated Derivatives

Replacing chlorine with bromine (e.g., 2-(Bromomethyl)-1-methoxy-3-nitrobenzene) increases leaving-group ability, accelerating nucleophilic substitutions. Iodinated analogs, such as 1,5-diiodo-2,4-dimethoxybenzene, exhibit enhanced reactivity in Suzuki-Miyaura couplings due to iodine’s polarizability .

Chloromethyl vs. Nitro Positioning

Isomers like 1-(Chloromethyl)-2-methoxy-4-nitrobenzene show reduced antibacterial activity compared to the title compound, highlighting the importance of substituent orientation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator